molecular formula C13H21N3 B1386223 [6-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine CAS No. 1094798-61-4

[6-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine

Cat. No.: B1386223
CAS No.: 1094798-61-4
M. Wt: 219.33 g/mol
InChI Key: RBLHEKJKXLYENT-UHFFFAOYSA-N
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Description

[6-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine: is a chemical compound that features a piperidine ring attached to a pyridine ring via a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base.

    Formation of the Pyridine Ring: The pyridine ring is synthesized through various methods, including the Hantzsch pyridine synthesis.

    Coupling of Piperidine and Pyridine Rings: The piperidine and pyridine rings are coupled using a methanamine linker, typically through reductive amination reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted amines and thiols.

Scientific Research Applications

[6-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine: has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of [6-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    [6-(2-Methyl-1-piperidinyl)-3-pyridinyl]methanamine: Similar structure but with a methyl group instead of an ethyl group.

    [6-(2-Propyl-1-piperidinyl)-3-pyridinyl]methanamine: Similar structure but with a propyl group instead of an ethyl group.

    [6-(2-Butyl-1-piperidinyl)-3-pyridinyl]methanamine: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness

  • The presence of the ethyl group in [6-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine imparts unique steric and electronic properties, influencing its reactivity and interaction with molecular targets.
  • The combination of the piperidine and pyridine rings provides a versatile scaffold for further functionalization and derivatization.

Properties

IUPAC Name

[6-(2-ethylpiperidin-1-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-2-12-5-3-4-8-16(12)13-7-6-11(9-14)10-15-13/h6-7,10,12H,2-5,8-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLHEKJKXLYENT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=NC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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